

# Unveiling the Molecular Architecture of Neolitsine: A Comprehensive Structural Guide

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## Compound of Interest

Compound Name: *Neolitsine*

Cat. No.: *B8057364*

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## Abstract

**Neolitsine**, a naturally occurring aporphine alkaloid, has garnered interest within the scientific community for its potential biological activities. A fundamental prerequisite for any investigation into its therapeutic applications or mechanism of action is a thorough understanding of its chemical structure. This technical guide provides a detailed elucidation of the molecular architecture of **Neolitsine**, presenting its key structural identifiers, physicochemical properties, and a visual representation of its chemical graph. This document is intended to serve as a foundational resource for researchers engaged in the study of **Neolitsine** and related compounds.

## Chemical Identity and Molecular Formula

**Neolitsine** is systematically identified by several chemical nomenclature and registry systems. These identifiers are crucial for unambiguous database searching and referencing in scientific literature.

Identifier Type	Value	Reference
Molecular Formula	C <sub>19</sub> H <sub>17</sub> NO <sub>4</sub>	[1][2]
IUPAC Name	(12S)-13-methyl-5,7,19,21-tetraoxa-13-azahexacyclo[10.10.1.0 <sup>2,10</sup> .0 <sup>4,8</sup> .0 <sup>16,23</sup> .0 <sup>18,22</sup> ]tricosal-1(23),2,4(8),9,16,18(22)-hexaene	[1]
CAS Registry Number	2466-42-4	[1]
PubChem CID	10064778	[1]
ChEMBL ID	CHEMBL404684	[1]

## Molecular Structure and Stereochemistry

The chemical structure of **Neolitsine** is characterized by a tetracyclic aporphine core. This core consists of a dibenzo[de,g]quinoline ring system. The structure is further distinguished by the presence of two methylenedioxy groups attached to the aromatic rings and a methyl group on the nitrogen atom.

The stereochemistry of **Neolitsine** is an essential feature of its chemical identity. The absolute stereochemistry at the chiral center is designated as (S), leading to the systematic name (7a*S*)-6,7,7a,8-Tetrahydro-7-methyl-5H-bis[1][3]benzodioxolo[6,5,4-de:5',6'-g]quinoline.[2]

## 2D Chemical Structure

Below is a 2D representation of the chemical structure of **Neolitsine**.

Caption: 2D Chemical Structure of **Neolitsine**.

## Line Notation Representations

Line notations provide a text-based method for representing chemical structures. These are particularly useful for computational chemistry and cheminformatics applications.

Notation Type	String	Reference
SMILES	<chem>CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC6=C(C=C54)OCO6)OCO3</chem>	[1]
InChI	InChI=1S/C19H17NO4/c1-20-3-2-10-5-16-19(24-9-23-16)18-12-7-15-14(21-8-22-15)6-11(12)4-13(20)17(10)18/h5-7,13H,2-4,8-9H2,1H3/t13-/m0/s1	[1]
InChIKey	GKEOKAJRKHTDOS-ZDUSSCGKSA-N	[1]

## Physicochemical Properties

The physicochemical properties of **Neolitsine** are important for understanding its behavior in biological systems and for the design of analytical methods.

Property	Value	Unit	Reference
Molecular Weight	323.34	g/mol	[2]
Monoisotopic Mass	323.11575802	Da	[1]
XLogP3	3.1	[1]	
Hydrogen Bond Donor Count	0	[4]	
Hydrogen Bond Acceptor Count	5	[5]	
Rotatable Bond Count	0	[5]	
Topological Polar Surface Area	40.2	Å <sup>2</sup>	[1]

## Experimental Protocols

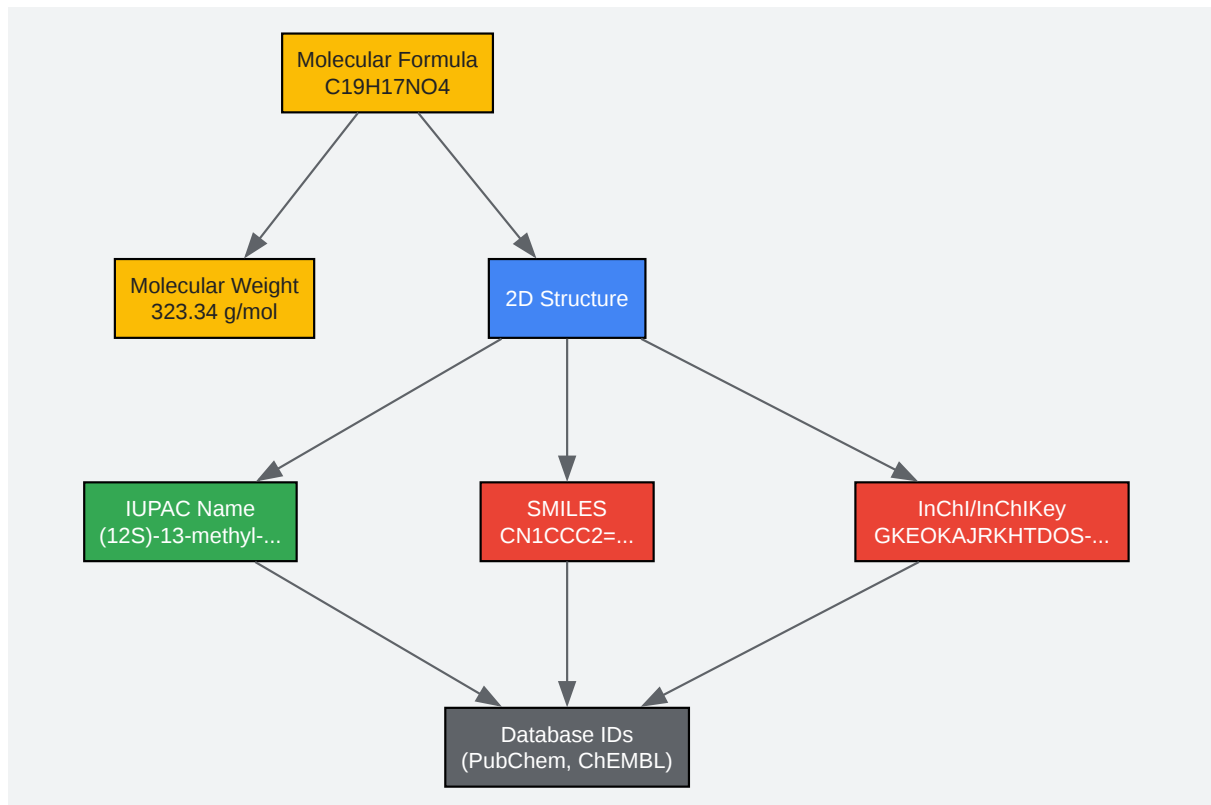
This section is reserved for the inclusion of detailed experimental methodologies for key experiments cited in future studies. This may include, but is not limited to, protocols for isolation and purification, spectroscopic analysis (NMR, MS, IR), and crystallographic studies.

## Signaling Pathways and Biological Activity

This section will be populated with information regarding the known signaling pathways in which **Neolitsine** is involved and a summary of its biological activities as more research becomes available. Diagrams of these pathways will be generated using Graphviz.

## Logical Relationship of Chemical Identifiers

The various chemical identifiers for **Neolitsine** are interconnected and provide a comprehensive profile of the molecule. The following diagram illustrates the logical flow from the fundamental molecular formula to more complex structural representations.



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## References

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- 5. Phytochemical: (S)-Neolitsine [caps.ncbs.res.in]
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